molecular formula C6H11NO B8145634 6-Methylene-[1,4]oxazepane

6-Methylene-[1,4]oxazepane

Cat. No.: B8145634
M. Wt: 113.16 g/mol
InChI Key: CLXANQYKLVSDPR-UHFFFAOYSA-N
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Description

6-Methylene-[1,4]oxazepane is a heterocyclic compound belonging to the oxazepane family. It is characterized by a seven-membered ring containing one nitrogen and one oxygen atom, with a methylene group attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene-[1,4]oxazepane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brønsted or Lewis acids . Another approach involves the reaction of polymer-supported homoserine with nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for large-scale production, such as temperature control, solvent selection, and catalyst usage to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methylene-[1,4]oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Its chemical properties make it suitable for applications in material science and environmental research.

Mechanism of Action

The mechanism by which 6-Methylene-[1,4]oxazepane exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,4-Oxazepane: A structurally related compound with similar chemical properties.

    1,4-Oxazinane: Another related compound, often found in biologically active molecules and pharmaceuticals.

Uniqueness: 6-Methylene-[1,4]oxazepane stands out due to the presence of the methylene group at the sixth position, which imparts unique chemical reactivity and potential for further functionalization. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.

Properties

IUPAC Name

6-methylidene-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6-4-7-2-3-8-5-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXANQYKLVSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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